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Clinical Profile & Patient Selection

The U.S. Food and Drug Administration (FDA) has granted accelerated approval to the combination of

avutometinib and defactinib (Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated

recurrent low-grade serous ovarian cancer (LGSOC) who have received at least one prior systemic

therapy, which must include a platinum-based regimen [1] [2] [3].

Mechanism of Action: This combination employs a synergistic, vertical pathway inhibition strategy.
Avutometinib is a dual RAF/MEK inhibitor. It blocks the key signaling nodes MEK1 and MEK2

in the RAS/MAPK pathway, which is frequently hyperactivated in KRAS-mutated cancers [3].
Defactinib is a focal adhesion kinase (FAK) inhibitor. It blocks FAK and Pyk2, which are

resistance pathways that cancer cells use to escape MEK inhibition. Defactinib re-sensitizes the
tumor to avutometinib, making the combination more effective than either agent alone [3] [4].

The drug interaction can be visualized in the following pathway diagram:
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Efficacy Data and Safety Profile

Efficacy was established in the RAMP-201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label,

multicenter study [1] [4]. The trial included patients with recurrent, measurable LGSOC who had received a

median of three prior lines of therapy.

The primary efficacy outcome was Objective Response Rate (ORR) as assessed by a blinded independent

review committee using RECIST v1.1. The key efficacy results are summarized in the table below.

Patient Cohort
Confirmed ORR
(95% CI)

Median Duration of
Response (Mo)

Median Progression-Free
Survival (Mo)

KRAS-Mutant
(n=57)

44% (31% - 58%)
[1]

31.1 [4] 22.0 [4]

KRAS Wild-Type 17% [4] Not Reported 12.8 [4]

Overall Population
(n=115)

31% (23% - 41%)

[4]

31.1 [4] 12.9 [4]
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Common Adverse Reactions: The most common adverse reactions (occurring in ≥25% of patients)

and laboratory abnormalities included increased creatine phosphokinase, nausea, fatigue, increased
liver enzymes (AST/ALT), rash, diarrhea, musculoskeletal pain, edema, decreased hemoglobin, and

vomiting [1] [3].
Serious Risks: Key serious risks requiring monitoring include ocular toxicities (visual impairment,

vitreoretinal disorders), serious skin toxicities, hepatotoxicity, and rhabdomyolysis [3].

KRAS Mutation Testing Protocol

Patient selection is critically dependent on confirming a KRAS mutation in the tumor tissue. The following

protocol outlines the testing workflow.

1. Tumor Tissue Sample
(Formalin-Fixed Paraffin-Embedded) 2. DNA Extraction 3. Mutation Analysis

Method A: Next-Generation
Sequencing (NGS)

Method B: Polymerase Chain
Reaction (PCR)

4. Result Interpretation

KRAS Mutation Detected
(G12V, G12D, Q61H, etc.)

KRAS Wild-Type

Click to download full resolution via product page

Detailed Procedural Notes:

Sample Requirements: Testing in the RAMP-201 trial used prospective local testing of archival or

newly obtained tumor tissue samples [1] [2].
Recommended Methodologies: The FDA documentation and clinical trial data support the use of

Next-Generation Sequencing (NGS) or Polymerase Chain Reaction (PCR)-based assays for
detecting KRAS mutations [3].

Mutation Spectrum: Efficacy was observed across various KRAS mutation subtypes, with G12V
(53%) and G12D (35%) being the most common in the trial population [3].
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Discussion & Future Directions

The accelerated approval of avutometinib plus defactinib is a paradigm shift for a patient population that

has historically had limited and suboptimal treatment options. The 44% ORR in KRAS-mutant patients is

substantially higher than the response rates typically seen with chemotherapy (<15%) or hormonal therapy

(≈9%) in LGSOC [3] [5].

The observation of a 17% ORR in KRAS wild-type patients suggests the therapy may have utility beyond

KRAS-mutated tumors, potentially through other alterations in the RAS/MAPK pathway [4]. The

confirmatory Phase 3 RAMP-301 (NCT06072781) trial is ongoing, comparing the combination against the

investigator's choice of therapy in patients with recurrent LGSOC, regardless of KRAS status [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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